REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
141.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer
|
Type
|
CUSTOM
|
Details
|
in a flaky state), and the inside of the flask was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Diethyl ether (200 mL) was poured
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
under mild refluxing over about 4.5 hours
|
Duration
|
4.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour as it
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After finishing stirring
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
ADDITION
|
Details
|
dropped at room temperature over about 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After completion of the dropping, stirring of the reaction solution
|
Type
|
FILTRATION
|
Details
|
A formed crystal of magnesium bromide was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
the concentrated liquid was distilled in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH3:12])=[CH:5][CH:4]=1.C(O[CH2:16][CH3:17])C.[Cl:18][Si:19]([Cl:22])([Cl:21])[Cl:20]>C1(C)C=CC=CC=1>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([Cl:21])([Cl:20])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12].[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([Si:19]([C:3]2[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:16][CH3:17])=[CH:5][CH:4]=2)([Cl:22])[Cl:18])=[CH:4][CH:5]=1)[CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
141.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L-volume four-necked flask equipped with a Dimroth condenser, a dropping funnel and a stirrer
|
Type
|
CUSTOM
|
Details
|
in a flaky state), and the inside of the flask was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
Diethyl ether (200 mL) was poured
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
under mild refluxing over about 4.5 hours
|
Duration
|
4.5 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour as it
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After finishing stirring
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
ADDITION
|
Details
|
dropped at room temperature over about 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After completion of the dropping, stirring of the reaction solution
|
Type
|
FILTRATION
|
Details
|
A formed crystal of magnesium bromide was filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
DISTILLATION
|
Details
|
the concentrated liquid was distilled in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |